ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride
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Overview
Description
Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride is a heterocyclic compound that contains a pyrrolo[3,4-c]pyrazole core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes both pyrrole and pyrazole rings, makes it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction forms key intermediates that can be further modified to generate the desired compound. The reaction conditions often include the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrrolo[1,2-a]pyrazine: This compound has a different ring fusion pattern and exhibits distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12ClN3O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-5-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H |
InChI Key |
ITDPBQJPPVNTDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNC2.Cl |
Origin of Product |
United States |
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